
1,4-Butanediol, dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane-1,4-diyl dicarbamate, also known as 1,4-Butanediol, dicarbamate, is an organic compound with the molecular formula C6H12N2O4. This compound is a derivative of butanediol and carbamic acid, forming a dicarbamate ester. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Butane-1,4-diyl dicarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with urea. This reaction typically occurs under specific conditions, such as the presence of a catalyst like zinc monoglycerolate, at elevated temperatures (around 140°C) and reduced pressure (30.003 Torr) for about 7 hours .
Industrial Production Methods
In industrial settings, the production of butane-1,4-diyl dicarbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反应分析
Types of Reactions
Butane-1,4-diyl dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it back to 1,4-butanediol and other intermediates.
Substitution: It can undergo substitution reactions where the carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives, while reduction can produce 1,4-butanediol.
科学研究应用
Butane-1,4-diyl dicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug delivery agent and its pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
作用机制
The mechanism of action of butane-1,4-diyl dicarbamate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing biochemical processes. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects on cellular functions .
相似化合物的比较
Similar Compounds
1,4-Butanediol: A precursor to butane-1,4-diyl dicarbamate, used in the synthesis of polyurethanes and other chemicals.
Carbamic Acid: The parent compound of carbamates, involved in various chemical reactions and industrial applications.
Tetramethylene Glycol Dicarbamate: Another dicarbamate ester with similar properties and applications.
Uniqueness
Butane-1,4-diyl dicarbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
7119-55-3 |
|---|---|
分子式 |
C6H12N2O4 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
4-carbamoyloxybutyl carbamate |
InChI |
InChI=1S/C6H12N2O4/c7-5(9)11-3-1-2-4-12-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChI 键 |
ONWSHWFYPNZPAA-UHFFFAOYSA-N |
规范 SMILES |
C(CCOC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)
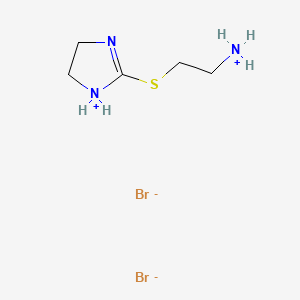
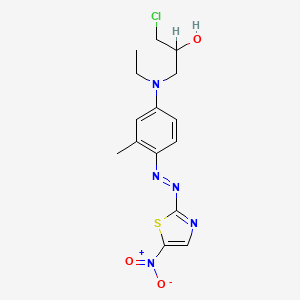
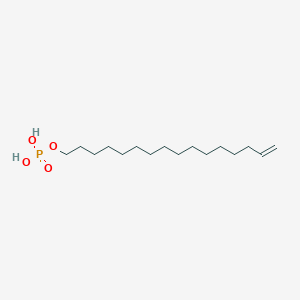
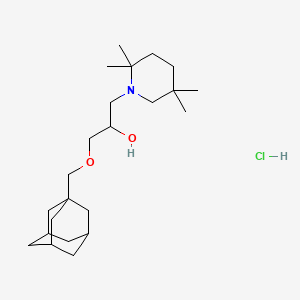

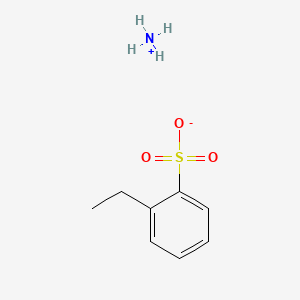
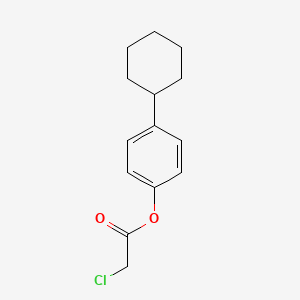
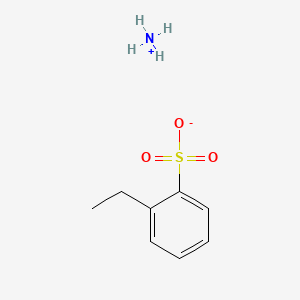
![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)

![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
